
2,4,6-Trichlorophenyl 2-(trifluoromethyl)benzenesulfonate
Vue d'ensemble
Description
“2,4,6-Trichlorophenyl 2-(trifluoromethyl)benzenesulfonate” is a chemical compound with the molecular formula C13H6Cl3F3O3S . It has a molecular weight of 405.61 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for the compound is 1S/C13H6Cl3F3O3S/c14-7-5-9(15)12(10(16)6-7)22-23(20,21)11-4-2-1-3-8(11)13(17,18)19/h1-6H . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a melting point range of 142 - 144 degrees Celsius . It is solid in its physical form .Applications De Recherche Scientifique
Glycosyl Triflate Formation and Glycosidic Linkage Synthesis
The combination of 1-benzenesulfinyl piperidine and trifluoromethanesulfonic anhydride, in the presence of 2,4,6-tri-tert-butylpyrimidine, activates thioglycosides to form glycosyl triflates, which are then converted to glycosides. This metal-free process operates at low temperatures and offers a powerful method for forming diverse glycosidic linkages with good yield and selectivity (Crich & Smith, 2001).
Synthesis of Disubstituted Methano[10]annulenes
A synthetic method involving the reaction of 1,6-diacetylcyclohepta-1,3,5-triene with Grignard reagents yields high addition products. These products undergo further reactions to afford 2,5-disubstituted 1,6-methano[10]annulenes, showcasing a convenient approach for preparing these compounds, particularly with diaryl substitutions (Kuroda et al., 2000).
Anticancer Effects of Stilbene Derivatives
Investigations into stilbene derivatives reveal significant anticancer potential against cervical and breast carcinoma cells. Mechanistic studies suggest these compounds, particularly sodium (E)-6,6'-(ethene-1,2-diyl)bis(3-((4-chloro-6-((3-fluorophenyl)amino)-1,3,5-triazin-2-yl)amino)benzenesulfonate), may activate the mitochondrial pathway of apoptosis, presenting a lead for designing new anticancer compounds from the stilbene scaffold (Rashid, Saeed, & Iqbal, 2020).
Epimerization of Aromatic C-Nucleosides
Trifluoroacetic acid and benzenesulfonic acid serve as efficient co-catalysts for the epimerization of C-nucleosides with electron-withdrawing substituents, offering a convenient route to the β anomer of nucleosides. This method highlights the utility of these acids in mild conditions, achieving high yields (Jiang & Stivers, 2003).
Solid-phase Extraction of Polar Benzene- and Naphthalenesulfonates
A method utilizing Isolute ENV+ polystyrene divinylbenzene sorbent enriches benzene- and naphthalenesulfonates from industrial wastewaters. Ion-pair liquid chromatography followed by electrospray interface coupled to mass spectrometry in the negative ionization mode enables unequivocal determination of these compounds, showing recoveries higher than 70% (Alonso, Castillo, & Barceló, 1999).
Safety and Hazards
Mécanisme D'action
The trifluoromethyl group is known for its high electronegativity and can influence the chemical behavior of the compound. The benzenesulfonate group is a good leaving group in organic reactions, which could suggest that this compound might act as an intermediate in certain chemical reactions . The trichlorophenyl group is a type of chlorinated phenol, which has been used in various applications such as fungicides, herbicides, insecticides, antiseptics, defoliants, and glue preservatives .
Propriétés
IUPAC Name |
(2,4,6-trichlorophenyl) 2-(trifluoromethyl)benzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Cl3F3O3S/c14-7-5-9(15)12(10(16)6-7)22-23(20,21)11-4-2-1-3-8(11)13(17,18)19/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYRAJSOTUQONFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)OC2=C(C=C(C=C2Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Cl3F3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-amino-4-[(diethylamino)methyl]-5-(methylcarbamoyl)thiophene-3-carboxylate hydrobromide](/img/structure/B1519651.png)
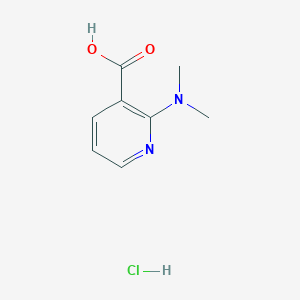
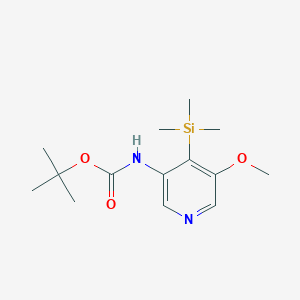
![2,2,2-Trifluoro-1-[1-(2,2,2-trifluoroacetyl)-4-piperidyl]ethanone](/img/structure/B1519657.png)
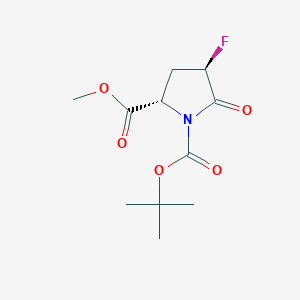
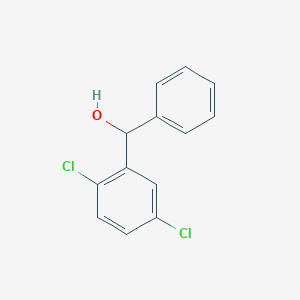
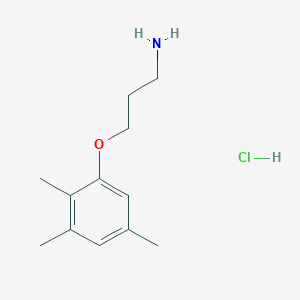
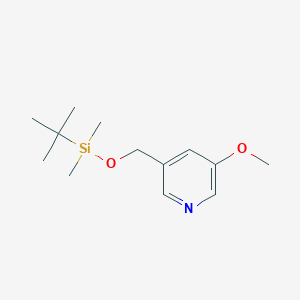
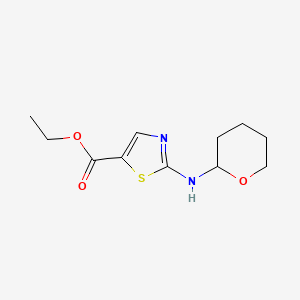
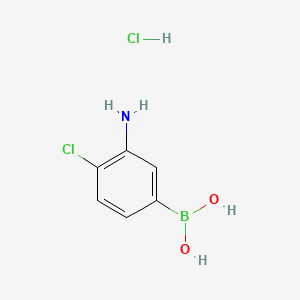
![4-[4-(3-Methylphenyl)piperazin-1-yl]butan-2-amine](/img/structure/B1519670.png)


